molecular formula C16H15N3O2 B7509574 2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

Cat. No. B7509574
M. Wt: 281.31 g/mol
InChI Key: WXUAZXBUFRZCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties, which make it a promising candidate for the development of new drugs.

Scientific Research Applications

2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of 2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is not fully understood. However, it is believed to work by inhibiting specific enzymes and receptors in the body, which can lead to a reduction in inflammation and pain. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors in the body, which can lead to a reduction in inflammation and pain. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione in lab experiments is its unique chemical properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is the complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are many future directions for the study of 2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione. One area of research is the development of new drugs based on this compound. Another area of research is the study of the mechanism of action and the biochemical and physiological effects of this compound. Additionally, there is potential for the use of this compound in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
In conclusion, 2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is a promising compound that has many potential applications in the field of medicinal chemistry. Its unique chemical properties make it a promising candidate for the development of new drugs, and it has been shown to have a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many future directions for the study of this compound, including the development of new drugs and the study of its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine. The resulting imine is then reduced to form the final product.

properties

IUPAC Name

2-(quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-15-13-7-3-9-18(13)16(21)19(15)10-12-5-1-4-11-6-2-8-17-14(11)12/h1-2,4-6,8,13H,3,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUAZXBUFRZCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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